molecular formula C15H18N4OS B2786537 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1795359-10-2

1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2786537
CAS RN: 1795359-10-2
M. Wt: 302.4
InChI Key: SGXSHWVRUDYDTR-UHFFFAOYSA-N
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Description

1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea inhibitor works by inhibiting the activity of protein phosphatase 2A (1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea), a serine/threonine phosphatase that plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea inhibitor disrupts the balance between protein phosphorylation and dephosphorylation, leading to the activation of various signaling pathways that induce cell death or inhibit cell proliferation.
Biochemical and Physiological Effects:
1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea inhibitor has been shown to induce apoptosis, inhibit cell proliferation, reduce neuroinflammation, improve cognitive function, suppress the immune response, and reduce inflammation. These effects are mediated through the inhibition of 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea and the activation of various signaling pathways.

Advantages and Limitations for Lab Experiments

1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea inhibitor has several advantages for lab experiments, including its ability to selectively inhibit 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, its potential therapeutic applications in various diseases, and its ability to induce apoptosis and inhibit cell proliferation. However, 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea inhibitor also has some limitations, including its potential toxicity, limited bioavailability, and lack of specificity for certain diseases.

Future Directions

There are several future directions for 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea inhibitor research, including the development of more potent and selective 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea inhibitors, the investigation of 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea inhibitor in combination with other therapeutic agents, the exploration of 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea inhibitor in animal models of disease, and the identification of biomarkers for 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea inhibitor response. Additionally, further studies are needed to elucidate the mechanism of action of 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea inhibitor and to determine its safety and efficacy in clinical trials.
In conclusion, 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea inhibitor is a promising chemical compound that has potential therapeutic applications in various diseases. Its ability to selectively inhibit 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea and induce apoptosis and inhibit cell proliferation make it an attractive target for drug development. Further research is needed to fully understand the mechanism of action of 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea inhibitor and to determine its safety and efficacy in clinical trials.

Synthesis Methods

1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea inhibitor can be synthesized through a multi-step process involving the reaction of pyridine-2-carboxylic acid with 1,3-diaminopropane, followed by the reaction of the resulting compound with thiophene-2-carboxaldehyde and urea. The final compound is obtained through purification and isolation processes.

Scientific Research Applications

1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. In cancer research, 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea inhibitor has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disorder research, 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea inhibitor has been shown to improve cognitive function and reduce neuroinflammation. In autoimmune disease research, 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea inhibitor has been shown to suppress the immune response and reduce inflammation.

properties

IUPAC Name

1-(1-pyridin-2-ylpyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c20-15(17-10-13-4-3-9-21-13)18-12-6-8-19(11-12)14-5-1-2-7-16-14/h1-5,7,9,12H,6,8,10-11H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXSHWVRUDYDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NCC2=CC=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea

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